molecular formula C21H23NO6 B2827797 (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one CAS No. 859663-79-9

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one

Cat. No.: B2827797
CAS No.: 859663-79-9
M. Wt: 385.416
InChI Key: BJMPAFPOMORMFH-OCKHKDLRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a dimethylamino group, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one typically involves multiple steps, starting from commercially available precursors. One common route includes the following steps:

    Formation of the Benzofuran Core: This can be achieved through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone.

    Introduction of the Dimethylamino Group: This step often involves the use of a dimethylamine reagent under basic conditions to introduce the dimethylamino group at the desired position.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

(Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce hydroxy derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound may be studied for its potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties. Researchers investigate its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structure suggests it could interact with specific enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxyphenyl)benzofuran-3(2H)-one
  • (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzyl)benzofuran-3(2H)-one

Uniqueness

What sets (Z)-7-((dimethylamino)methyl)-6-hydroxy-2-(2,4,5-trimethoxybenzylidene)benzofuran-3(2H)-one apart from similar compounds is its specific arrangement of functional groups. This unique structure can result in different chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(2Z)-7-[(dimethylamino)methyl]-6-hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-22(2)11-14-15(23)7-6-13-20(24)19(28-21(13)14)9-12-8-17(26-4)18(27-5)10-16(12)25-3/h6-10,23H,11H2,1-5H3/b19-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJMPAFPOMORMFH-OCKHKDLRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1=C(C=CC2=C1OC(=CC3=CC(=C(C=C3OC)OC)OC)C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC1=C(C=CC2=C1O/C(=C\C3=CC(=C(C=C3OC)OC)OC)/C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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